1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine
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Overview
Description
1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research
Preparation Methods
The synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structural features make it a valuable compound for drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases .
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of certain cancer cells by interfering with cell proliferation and inducing apoptosis . The compound’s ability to interact with multiple biological targets makes it a promising candidate for further research in drug development .
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties . The comparison highlights the compound’s uniqueness and its potential for further research and development .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIDXQZKJWBET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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